molecular formula C20H18N4O4 B2681735 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946233-95-0

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2681735
CAS No.: 946233-95-0
M. Wt: 378.388
InChI Key: PXRLYKOOWGBBAQ-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an amide linkage, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent like formamide.

    Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzo[d][1,3]dioxole-5-carboxamide. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Coupling Reaction: The final step involves coupling the aminated pyrimidine with the benzo[d][1,3]dioxole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Tin(II) chloride (SnCl2), sodium borohydride (NaBH4)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound for developing new drugs, particularly in oncology and infectious diseases.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.

    Chemical Biology: Acts as a probe for investigating biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as kinases or bind to specific receptors on cell surfaces.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its dual Src/Abl kinase inhibition.

    2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another pyrimidine derivative with significant biological activity.

Uniqueness

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a pyrimidine ring, which provides a distinct pharmacophore for drug design and biological studies.

This detailed overview highlights the synthesis, reactions, applications, and unique aspects of this compound, showcasing its potential in various scientific fields

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-21-18(10-19(22-12)26-2)23-14-4-6-15(7-5-14)24-20(25)13-3-8-16-17(9-13)28-11-27-16/h3-10H,11H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRLYKOOWGBBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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